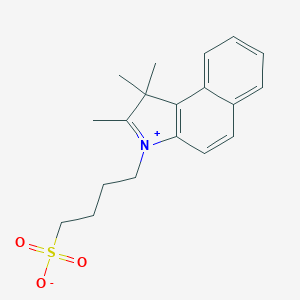

1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium

説明

ピロコールは、抗生物質、抗寄生虫、および抗腫瘍特性で知られる二次代謝産物です。 当初は合成化合物として同定され、後に新規アルカリ性ストレプトマイセス属の培養抽出物から天然産物として単離されました 。 ピロコールは、タバコの煙の成分でもあります .

準備方法

ピロコールは、2分子のピロール-2-カルボン酸の環状縮合によって合成できます 。 合成経路には、高性能液体クロマトグラフィー(HPLC)とダイオードアレイスクリーニングを用いた代謝物の検出が含まれます 。この化合物は、ストレプトマイセス属の培養抽出物からも単離されています。 AK 409 。 工業生産方法には、通常、ストレプトマイセス属の特定の株を用いた発酵プロセスが含まれます .

化学反応の分析

ピロコールは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、オルトリン酸とアセトニトリルが含まれます 。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、ピロコールは酸化されて、さまざまな生物活性を持つさまざまな誘導体を形成することができます .

科学研究アプリケーション

ピロコールは、広範囲の科学研究アプリケーションを持っています。

科学的研究の応用

Pyrocoll has a wide range of scientific research applications:

作用機序

ピロコールの作用機序には、特定の分子標的および経路との相互作用が含まれます。 ピロコールは、細菌の細胞壁合成と代謝プロセスを阻害することで、細菌の増殖を阻害します 。 癌細胞では、ピロコールはミトコンドリア膜電位を破壊し、カスパーゼ経路を活性化させることでアポトーシスを誘導します 。 この化合物は、原虫の複製を阻害することにより、抗寄生虫活性を示します .

類似化合物との比較

ピロコールは、幅広い生物活性を持つため、他の類似化合物とは異なります。類似の化合物には、次のものがあります。

ワ―クマイシン: ストレプトマイセス属が生成するアンギュシクリン系抗生物質。

ラクトナマイシンZ: ストレプトマイセス・サンギリ株AK 623が生成する抗生物質および抗腫瘍化合物.

エロキサジノンAおよびB: ストレプトマイセス・グリセウスActa 2871由来の新規アミノフェノキサジノン.

ピロコールは、幅広い病原体に対する有効性と、複数の分野における治療薬としての可能性が注目されています。

生物活性

1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium (CAS Number: 63149-24-6) is a synthetic compound primarily recognized for its role as a dye and in various biomedical applications. This compound belongs to the class of benzindolium derivatives, which have garnered interest due to their unique structural properties and biological activities. This article focuses on the biological activity of this compound, detailing its mechanisms, applications, and relevant case studies.

- Molecular Formula : CHN OS

- Molecular Weight : 345.46 g/mol

- Appearance : Light blue-grey crystalline powder

- Solubility : Soluble in water due to the sulfonate group, enhancing its utility in biological systems.

This compound exhibits several biological activities attributed to its ability to interact with cellular components:

- Fluorescence Properties : The compound is known for its fluorescence characteristics, making it useful in imaging techniques. Its derivatives are employed in near-infrared fluorescence imaging for lymph nodes during surgical procedures .

- Cell Membrane Interaction : The sulfonate group enhances solubility and facilitates interaction with cell membranes, which is crucial for its application as a fluorescent marker in live-cell imaging .

Biological Applications

The compound has been explored in various biomedical contexts:

- Imaging Agent : It is a precursor in the synthesis of Indocyanine Green (ICG), a dye used extensively in medical diagnostics, particularly in assessing liver function and blood flow .

- Antioxidant Activity : Research indicates that benzindolium derivatives may exhibit antioxidant properties. This activity is vital for protecting cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Study 1: Fluorescence Imaging

A study evaluated the efficacy of this compound as an imaging agent in lymphatic mapping. The results demonstrated high specificity and sensitivity in detecting lymph nodes during cancer surgeries. The compound's fluorescence allowed real-time visualization, significantly improving surgical outcomes .

Study 2: Antioxidant Properties

In vitro assays were conducted to assess the antioxidant capacity of this compound. Results indicated that it effectively scavenged free radicals and reduced oxidative stress markers in cultured cells. This property suggests potential therapeutic applications in conditions characterized by oxidative damage .

Comparative Analysis with Other Compounds

| Compound Name | Molecular Weight | Primary Application | Biological Activity |

|---|---|---|---|

| This compound | 345.46 g/mol | Imaging Agent | Antioxidant properties |

| Indocyanine Green | 774.98 g/mol | Medical Diagnostics | Fluorescence imaging |

| Rhodamine B | 479.01 g/mol | Dye for textiles | Cytotoxic effects |

特性

IUPAC Name |

4-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-14-19(2,3)18-16-9-5-4-8-15(16)10-11-17(18)20(14)12-6-7-13-24(21,22)23/h4-5,8-11H,6-7,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCURKVOCXJAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069739 | |

| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63149-24-6 | |

| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63149-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1,2-Trimethyl-1H-benzo(E)indolium-3-yl)butane-1-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063149246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-trimethyl-3-(4-sulphonatobutyl)-1H-benz[e]indolium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1,1,2-TRIMETHYL-1H-BENZO(E)INDOLIUM-3-YL)BUTANE-1-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9KRO9XD0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。